Fmoc-3-amino-L-tyrosine
Overview
Description
Fmoc-3-amino-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-amino-L-tyrosine typically involves the protection of the amino group of 3-amino-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-amino-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient production of Fmoc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-amino-L-tyrosine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The amino group of this compound can participate in peptide bond formation with carboxyl groups of other amino acids.
Oxidation and Reduction: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones or reduction to form catechols.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can oxidize the phenolic group.
Major Products
Scientific Research Applications
Fmoc-3-amino-L-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Proteomics: Employed in the study of protein structure and function.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Biomaterials: Incorporated into hydrogels and other biomaterials for tissue engineering and drug delivery.
Mechanism of Action
The primary function of Fmoc-3-amino-L-tyrosine in peptide synthesis is to protect the amino group during the coupling reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent reactions . The phenolic group of tyrosine can participate in hydrogen bonding and π-π interactions, contributing to the stability and functionality of the synthesized peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-tyrosine: Similar to Fmoc-3-amino-L-tyrosine but without the additional amino group on the tyrosine side chain.
Fmoc-phenylalanine: Lacks the phenolic hydroxyl group present in tyrosine.
Fmoc-serine: Contains a hydroxyl group but lacks the aromatic ring of tyrosine.
Uniqueness
This compound is unique due to the presence of both the Fmoc-protected amino group and the phenolic hydroxyl group on the tyrosine side chain. This dual functionality allows for versatile applications in peptide synthesis and other biochemical studies .
Properties
IUPAC Name |
(2S)-3-(3-amino-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13,25H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIZNEVDYHGUPY-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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